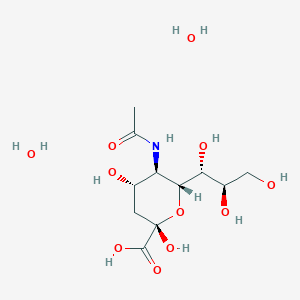

(2S,4S,5R,6R)-5-Acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid dihydrate

CAS No.:

Cat. No.: VC17229112

Molecular Formula: C11H23NO11

Molecular Weight: 345.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H23NO11 |

|---|---|

| Molecular Weight | 345.30 g/mol |

| IUPAC Name | (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;dihydrate |

| Standard InChI | InChI=1S/C11H19NO9.2H2O/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13;;/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19);2*1H2/t5-,6+,7+,8+,9+,11-;;/m0../s1 |

| Standard InChI Key | YLXPJOGZAZORTI-ZANKSHJOSA-N |

| Isomeric SMILES | CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O.O.O |

| Canonical SMILES | CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O.O.O |

Introduction

Chemical Structure and Stereochemical Configuration

The dihydrate form of this compound is characterized by a tetracyclic pyranose core with multiple hydroxyl, acetamido, and carboxyl functional groups. Its IUPAC name reflects the absolute stereochemistry at the 2S, 4S, 5R, and 6R positions, critical for its biological activity . The dihydrate designation indicates two water molecules integrated into its crystalline lattice, enhancing stability under ambient conditions.

Molecular and Crystalline Properties

The molecular formula C₁₁H₂₃NO₁₁ (MW: 345.30 g/mol) distinguishes it from its methyl ester counterpart (C₁₂H₂₁NO₉, MW: 323.3 g/mol) . The carboxylic acid group at position 2 and the dihydrate configuration improve aqueous solubility compared to the esterified form .

Table 1: Comparative Molecular Properties

Synthesis and Derivative Relationships

The dihydrate is synthesized via hydrolysis of its methyl ester precursor under controlled acidic or basic conditions. This process replaces the methyl ester group (-COOCH₃) with a carboxylic acid (-COOH), followed by crystallization with two water molecules. The stereochemical integrity of the pyranose ring is preserved during synthesis, as confirmed by NMR and X-ray crystallography .

Hydrolysis Mechanism

The reaction mechanism involves nucleophilic attack by water or hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol. The resultant carboxylic acid is stabilized through hydrogen bonding with water molecules, facilitating dihydrate formation .

Physicochemical Properties and Stability

The dihydrate’s crystalline structure confers enhanced stability compared to anhydrous forms. Key properties include:

Table 2: Physicochemical Profile

| Parameter | Value/Description | Source |

|---|---|---|

| Solubility in Water | High (due to carboxylate group) | |

| Melting Point | Not reported | - |

| Storage Conditions | 2–8°C, desiccated |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume